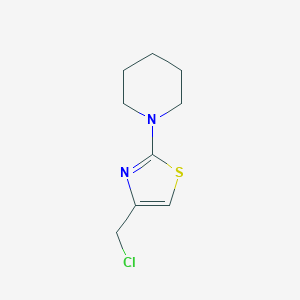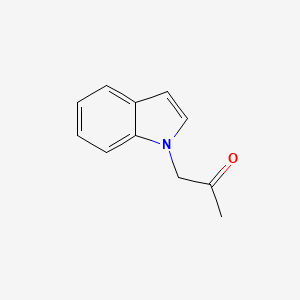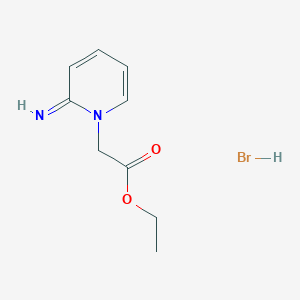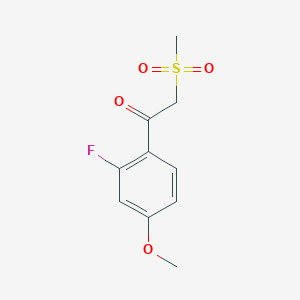
1-(4-(chloromethyl)-1,3-thiazol-2-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(4-(chloromethyl)-1,3-thiazol-2-yl)piperidine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a chloromethyl group attached to the thiazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(chloromethyl)-1,3-thiazol-2-yl)piperidine typically involves the reaction of thiazole derivatives with piperidine under specific conditions. One common method includes the chloromethylation of thiazole, followed by the introduction of the piperidine ring. The reaction conditions often require the use of catalysts and solvents to facilitate the process. For example, the use of hydrochloric acid as a catalyst and methanol as a solvent can be employed to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production process.
化学反応の分析
Types of Reactions
1-(4-(chloromethyl)-1,3-thiazol-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
科学的研究の応用
1-(4-(chloromethyl)-1,3-thiazol-2-yl)piperidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(4-(chloromethyl)-1,3-thiazol-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis. Similarly, its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
類似化合物との比較
Similar Compounds
1-(4-Chloromethyl-thiazol-2-yl)-guanidine hydrochloride: This compound shares a similar thiazole structure but has a guanidine group instead of a piperidine ring.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another thiazole derivative with different substituents, studied for its antimicrobial and anticancer activities.
Uniqueness
1-(4-(chloromethyl)-1,3-thiazol-2-yl)piperidine is unique due to its specific combination of a thiazole ring with a piperidine ring and a chloromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C9H13ClN2S |
|---|---|
分子量 |
216.73 g/mol |
IUPAC名 |
4-(chloromethyl)-2-piperidin-1-yl-1,3-thiazole |
InChI |
InChI=1S/C9H13ClN2S/c10-6-8-7-13-9(11-8)12-4-2-1-3-5-12/h7H,1-6H2 |
InChIキー |
WFNBXZSZIBQEFF-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=NC(=CS2)CCl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-(6-Bromo-pyridin-2-yl)-3-aza-spiro[5.5]undec-8-ene](/img/structure/B8706666.png)


![2-(2-Aminophenyl)oxazolo[5,4-b]pyridine](/img/structure/B8706680.png)






![7-Chloro-5-ethyl-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8706723.png)


![4-[2-(2-Oxo-1,3-benzoxazol-3(2H)-yl)ethoxy]benzaldehyde](/img/structure/B8706746.png)
